molecular formula C8H11Br2N B1382295 2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide CAS No. 1396762-28-9

2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide

Cat. No.: B1382295
CAS No.: 1396762-28-9
M. Wt: 280.99 g/mol
InChI Key: LRJKOAGOIWVJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide is a chemical compound with the molecular formula C8H11Br2N. It is a pyridine derivative, characterized by the presence of bromomethyl and dimethyl groups attached to the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide typically involves the bromination of 4,6-dimethylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Pyridine N-oxides are formed.

    Reduction: The major product is 4,6-dimethylpyridine.

Scientific Research Applications

2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide involves its reactivity with nucleophiles, leading to the formation of various substituted pyridine derivatives. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 4-Bromomethyl-2,6-dimethylpyridine
  • 2,4,6-Trimethylpyridine

Uniqueness

2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide is unique due to the presence of both bromomethyl and dimethyl groups on the pyridine ring. This structural feature enhances its reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in various chemical reactions.

Properties

IUPAC Name

2-(bromomethyl)-4,6-dimethylpyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c1-6-3-7(2)10-8(4-6)5-9;/h3-4H,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJKOAGOIWVJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)CBr)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide
Reactant of Route 3
2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide
Reactant of Route 4
Reactant of Route 4
2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide
Reactant of Route 5
2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide
Reactant of Route 6
Reactant of Route 6
2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.